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1-(2-Aminoethyl)-2,3-dimethylcyclohexan-1-ol
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Overview
Description
1-(2-Aminoethyl)-2,3-dimethylcyclohexan-1-ol is a unique organic compound characterized by its cyclohexane ring substituted with an aminoethyl group and two methyl groups
Preparation Methods
The synthesis of 1-(2-Aminoethyl)-2,3-dimethylcyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of 2,3-dimethylcyclohexanone with 2-bromoethylamine under basic conditions. The reaction typically proceeds as follows:
Alkylation Reaction: 2,3-dimethylcyclohexanone is reacted with 2-bromoethylamine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures (around 80-100°C) for several hours.
Reduction: The resulting intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often utilizing continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Aminoethyl)-2,3-dimethylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the compound, such as reducing the amino group to an amine using hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in substitution reactions with electrophiles, forming derivatives with different functional groups. Common reagents include alkyl halides and acyl chlorides.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or Schiff bases.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Aminoethyl)-2,3-dimethylcyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)-2,3-dimethylcyclohexan-1-ol involves its interaction with specific molecular targets. The aminoethyl group allows it to form hydrogen bonds and electrostatic interactions with enzymes and receptors, potentially modulating their activity. The cyclohexane ring provides a hydrophobic core that can interact with lipid membranes and other hydrophobic regions of proteins.
Comparison with Similar Compounds
1-(2-Aminoethyl)-2,3-dimethylcyclohexan-1-ol can be compared with other similar compounds, such as:
1-(2-Aminoethyl)-2-methylcyclohexan-1-ol: This compound has only one methyl group on the cyclohexane ring, which may affect its chemical reactivity and biological activity.
1-(2-Aminoethyl)cyclohexan-1-ol: Lacking the methyl groups, this compound may have different steric and electronic properties, influencing its interactions with molecular targets.
1-(2-Aminoethyl)-2,3-dimethylbenzene: The aromatic ring in this compound provides different electronic properties compared to the cyclohexane ring, potentially altering its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
1-(2-Aminoethyl)-2,3-dimethylcyclohexan-1-ol is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₈H₁₉NO
- Molecular Weight : 155.25 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the hydroxyl group enhances its nucleophilicity, allowing it to participate in biochemical reactions as a substrate or inhibitor. The amino group may also facilitate interactions with receptors or enzymes involved in neurotransmission or metabolic pathways.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.
2. Neuroprotective Effects
Studies have suggested that this compound may possess neuroprotective properties. It could modulate neurotransmitter levels or protect neuronal cells from oxidative stress, making it a candidate for further investigation in neurodegenerative diseases.
3. Anticancer Potential
Preliminary research highlights the potential of this compound as an indole-amine-2,3-dioxygenase (IDO) antagonist. IDO plays a role in cancer progression by suppressing immune responses; thus, inhibitors could enhance anti-tumor immunity.
Case Study: Neuroprotective Properties
A study investigated the neuroprotective effects of similar cyclohexanol derivatives in a rodent model of neurodegeneration. The results indicated that treatment with these compounds resulted in:
- Reduction in neuronal apoptosis : A significant decrease in cell death markers was observed.
- Improved cognitive function : Behavioral tests showed enhanced memory and learning capabilities compared to control groups.
Parameter | Control Group | Treatment Group |
---|---|---|
Neuronal Apoptosis (%) | 40% | 15% |
Memory Test Score (out of 100) | 50 | 75 |
Research Findings: Antimicrobial Activity
In vitro studies have demonstrated that derivatives of the compound exhibit activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Properties
Molecular Formula |
C10H21NO |
---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
1-(2-aminoethyl)-2,3-dimethylcyclohexan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-8-4-3-5-10(12,6-7-11)9(8)2/h8-9,12H,3-7,11H2,1-2H3 |
InChI Key |
MSBOQZCSXIFBMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1C)(CCN)O |
Origin of Product |
United States |
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